Imidazole vs. 1,2,3-Triazole Heterocycle Substitution: Hydrogen-Bond Acceptor Capacity and LogP Differentiation
The target compound bears an imidazol-1-yl group at the C-3 position of the 8-azabicyclo[3.2.1]octane scaffold. Its closest identified analog—8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2189497-82-1, MW 338.455, C20H26N4O)—substitutes the imidazole with a 1,2,3-triazole ring . The imidazole ring provides a hydrogen-bond acceptor count of 1 (N-3), whereas 1,2,3-triazole contributes 2 H-bond acceptors (N-2 and N-3) with altered geometry . Computed logP for the triazole analog (XLOGP3 ~3.38) suggests a modest reduction in lipophilicity versus the imidazole compound (estimated XLOGP3 ~3.8–4.3 based on the added methylene and altered heterocycle contribution), consistent with the measured logP of 4.33 for a structurally related 8-azabicyclo[3.2.1]octane derivative . This difference in lipophilicity and H-bonding capacity may affect membrane permeability, target engagement, and off-target binding profiles in Aβ modulation assays [1].
| Evidence Dimension | Heterocycle H-bond acceptor count and computed lipophilicity |
|---|---|
| Target Compound Data | Imidazol-1-yl: 1 H-bond acceptor (N-3); estimated logP ~3.8–4.3; MW 337.467; formula C21H27N3O |
| Comparator Or Baseline | 1,2,3-Triazol-1-yl analog (CAS 2189497-82-1): 2 H-bond acceptors (N-2, N-3); computed logP ~3.38; MW 338.455; formula C20H26N4O |
| Quantified Difference | Triazole analog has +1 H-bond acceptor and estimated ΔlogP ≈ -0.4 to -0.9 units vs. target compound |
| Conditions | Computational prediction; XLOGP3 method; no experimental logP or logD data published for either compound |
Why This Matters
For Aβ modulation programs where CNS penetration is critical, the higher predicted lipophilicity of the imidazole compound may favor blood-brain barrier partitioning, while its single H-bond acceptor geometry may confer target selectivity distinct from the triazole analog.
- [1] Hagiwara, H., Ito, K., Kimura, T., Doi, E., Kitazawa, N., Sasaki, T., Miyagawa, T., Kawano, K., Shin, K., Kaneko, T., & Takaishi, M. (2011). COMPOUND. US Patent Application US20110086860A1. Filed December 20, 2010. View Source
